molecular formula C42H53NO14 B12780871 4-Deoxyaclacinomycin A CAS No. 87080-93-1

4-Deoxyaclacinomycin A

Cat. No.: B12780871
CAS No.: 87080-93-1
M. Wt: 795.9 g/mol
InChI Key: PITHJRRCEANNKJ-UHFFFAOYSA-N
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Description

4-Deoxyaclacinomycin A is an anthracycline antibiotic derived from the bacterium Streptomyces galilaeus. It is a derivative of aclacinomycin A, which is known for its potent antitumor properties. This compound has garnered significant attention in the scientific community due to its unique structure and potential therapeutic applications, particularly in oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxyaclacinomycin A involves multiple steps, starting from the precursor aklavinone. The process typically includes glycosylation reactions where sugar moieties are attached to the aglycone structure. Key reagents used in these reactions include glycosyl donors and catalysts such as Lewis acids .

Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation using genetically modified strains of Streptomyces galilaeus. This method is preferred due to its sustainability and lower environmental impact compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Deoxyaclacinomycin A undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products: The major products formed from these reactions are often derivatives of this compound with modified sugar moieties or altered redox states, which can exhibit different biological activities .

Scientific Research Applications

4-Deoxyaclacinomycin A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Deoxyaclacinomycin A involves multiple pathways:

Comparison with Similar Compounds

  • Doxorubicin
  • Daunorubicin
  • Epirubicin
  • Idarubicin

Properties

CAS No.

87080-93-1

Molecular Formula

C42H53NO14

Molecular Weight

795.9 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO14/c1-8-42(50)18-29(33-24(35(42)41(49)51-7)15-25-34(38(33)48)37(47)23-12-10-9-11-22(23)36(25)46)55-31-16-26(43(5)6)39(20(3)53-31)57-32-17-28(45)40(21(4)54-32)56-30-14-13-27(44)19(2)52-30/h9-12,15,19-21,26,28-32,35,39-40,45,48,50H,8,13-14,16-18H2,1-7H3

InChI Key

PITHJRRCEANNKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Origin of Product

United States

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